REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH2:4]Cl.[OH-:11].[Na+].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19](N2CCOCC2)C#N)[CH:14]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([CH2:4][C:3]2[CH:6]=[CH:7][C:8]([Cl:10])=[CH:9][C:2]=2[Cl:1])=[O:11])[CH:14]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C#N)N1CCOCC1
|
Name
|
|
Quantity
|
23 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After 2 hours the mixture is extracted with diethyl ether
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the ether
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate/n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)CC1=C(C=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |